rac N-Acetyl-Pseudoephedrine
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Overview
Description
rac N-Acetyl-Pseudoephedrine: is a racemic N-acetylated analogue of the non-selective adrenergic agonist Pseudoephedrine . This compound is of significant interest due to its structural similarity to Pseudoephedrine, a well-known decongestant and stimulant. The racemic form means it contains equal amounts of both enantiomers, which can have different biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of rac N-Acetyl-Pseudoephedrine typically involves the acetylation of Pseudoephedrine. This process can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction is usually conducted under mild conditions to avoid decomposition of the product.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Solvent extraction and crystallization are commonly used to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: : rac N-Acetyl-Pseudoephedrine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Can lead to the formation of N-acetyl-ephedrone.
Reduction: Can yield N-acetyl-ephedrine.
Substitution: Can produce various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac N-Acetyl-Pseudoephedrine has a wide range of applications in scientific research:
Mechanism of Action
rac N-Acetyl-Pseudoephedrine exerts its effects primarily through interaction with adrenergic receptors. It acts as an agonist at alpha and beta adrenergic receptors, leading to vasoconstriction and bronchodilation . This mechanism is similar to that of Pseudoephedrine, but the acetylation can alter its pharmacokinetic properties and receptor affinity .
Comparison with Similar Compounds
Similar Compounds
Pseudoephedrine: A non-selective adrenergic agonist used as a decongestant.
Ephedrine: Another adrenergic agonist with similar effects but stronger central nervous system stimulation.
N-Acetyl-Ephedrine: An acetylated derivative of Ephedrine with similar properties.
Uniqueness: : rac N-Acetyl-Pseudoephedrine is unique due to its racemic nature and acetylation, which can influence its pharmacological profile and make it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-[(2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide |
InChI |
InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12?/m0/s1 |
InChI Key |
ZZGMTCKULVMTDB-QHGLUPRGSA-N |
Isomeric SMILES |
C[C@@H](C(C1=CC=CC=C1)O)N(C)C(=O)C |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C(=O)C |
Origin of Product |
United States |
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